molecular formula C10H6F3NO B2406680 (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile CAS No. 2059483-09-7

(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile

Cat. No.: B2406680
CAS No.: 2059483-09-7
M. Wt: 213.159
InChI Key: BLFCSOQPFPFQHF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile is an organic compound characterized by its trifluoromethyl group, a phenyl ring, and a nitrile group

Scientific Research Applications

(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its trifluoromethyl group.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile typically involves the reaction of a suitable precursor with trifluoromethylating agents. One common method is the reaction of 2-phenylacetonitrile with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products Formed

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of 2-amino-4,4,4-trifluoro-3-oxo-2-phenylbutane.

    Substitution: Formation of substituted phenylbutanenitrile derivatives.

Mechanism of Action

The mechanism of action of (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit enzymes by forming stable complexes with active site residues, thereby blocking substrate access and catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanoic acid
  • (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanamide
  • (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanol

Uniqueness

(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile is unique due to its nitrile group, which imparts distinct reactivity compared to its analogs. The presence of the trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9(15)8(6-14)7-4-2-1-3-5-7/h1-5,8H/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFCSOQPFPFQHF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C#N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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